molecular formula C9H9N3O B12815125 N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide

N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide

Cat. No.: B12815125
M. Wt: 175.19 g/mol
InChI Key: IAIMGPKUMRSVAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide typically involves the reaction of 2-methylbenzimidazole with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve the use of catalytic processes to enhance yield and selectivity. For example, the use of nickel-catalyzed cyclization of amido-nitriles has been reported to produce substituted benzimidazoles efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-1H-benzo[d]imidazol-1-yl)formamide involves its interaction with specific molecular targets. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells. The compound’s ability to inhibit certain enzymes and receptors also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-(2-methylbenzimidazol-1-yl)formamide

InChI

InChI=1S/C9H9N3O/c1-7-11-8-4-2-3-5-9(8)12(7)10-6-13/h2-6H,1H3,(H,10,13)

InChI Key

IAIMGPKUMRSVAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1NC=O

Origin of Product

United States

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